![molecular formula C12H9FN2O B14755619 4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 1545-85-3](/img/structure/B14755619.png)
4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes a fluorophenyl group and a hydrazinylidene moiety attached to a cyclohexa-2,5-dien-1-one ring
Preparation Methods
The synthesis of 4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 4-fluorophenylhydrazine with cyclohexa-2,5-dien-1-one under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like lead dioxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar compounds to 4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one include:
4-[2-(Arylmethylidene)hydrazinylidene]cyclohexa-2,5-dienones: These compounds share a similar hydrazinylidene moiety but differ in the substituents on the aromatic ring.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: This compound has a similar cyclohexa-2,5-dien-1-one core but different substituents, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific fluorophenyl group, which imparts unique chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
1545-85-3 |
|---|---|
Molecular Formula |
C12H9FN2O |
Molecular Weight |
216.21 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H9FN2O/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(16)8-6-11/h1-8,16H |
InChI Key |
HJFIXZZEUKFSTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid](/img/structure/B14755543.png)
![N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-pyrrolidinyl]-5-quinolinyl]-cyclohexaneacetamide](/img/structure/B14755547.png)
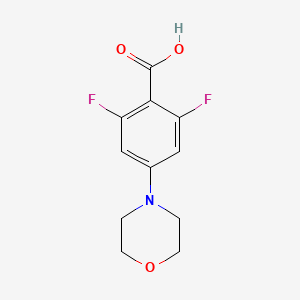
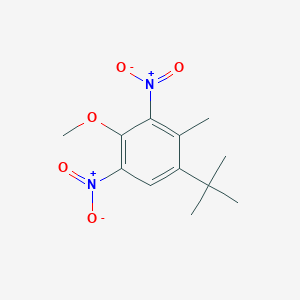
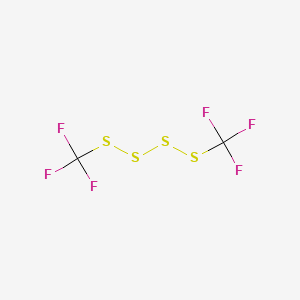
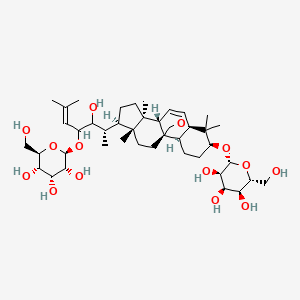
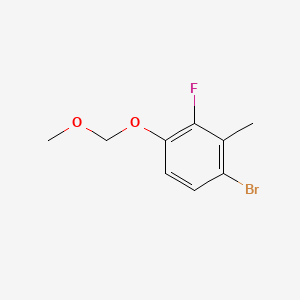
![[[[5-[5-[3-(4-Aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B14755592.png)
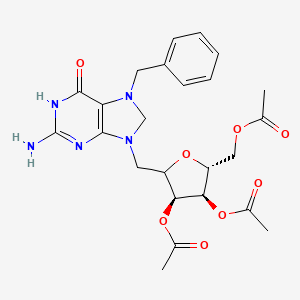
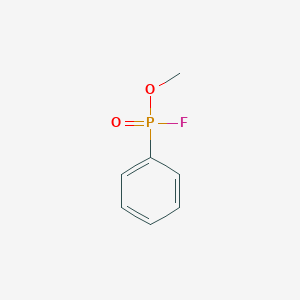


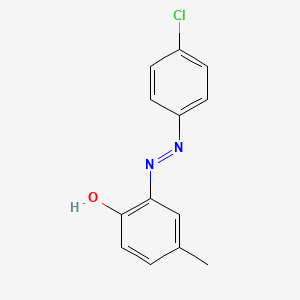
![1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, a-amino-6-chloro-4-methyl-, (aS)-](/img/structure/B14755632.png)
